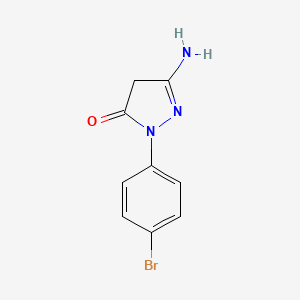

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one

描述

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with an amino group and a bromophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Nitro derivatives of the pyrazolone compound.

Reduction: Phenyl derivatives of the pyrazolone compound.

Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various substitutions that can lead to the formation of novel derivatives with distinct properties. For instance, it can undergo oxidation to yield nitro derivatives or be reduced to form phenyl derivatives, depending on the reaction conditions and nucleophiles used.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that this compound exhibits potential as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets allows it to inhibit enzyme activity by binding to active sites or modulating receptor functions.

Anti-inflammatory and Anticancer Properties

In pharmacological studies, compounds derived from this compound have been explored for their anti-inflammatory and anticancer properties. For example, one study demonstrated that substituted pyrazolone derivatives showed higher toxicity in cancerous A431 cells compared to noncancerous cells, indicating their potential as anticancer agents .

Medicinal Chemistry

Therapeutic Uses

The compound has been investigated for its role in treating various diseases. It has shown promise in the development of drugs targeting inflammatory conditions and certain types of cancer. Studies have highlighted its ability to inhibit cyclin-dependent kinases and anaplastic lymphoma kinase, which are crucial in cancer progression .

Data Table: Summary of Applications

Case Studies

-

Cytotoxic Evaluation

A study evaluated the cytotoxic effects of substituted 5-pyrazolone derivatives on A431 cancer cells. Results indicated that certain compounds significantly reduced cell viability, showcasing their potential as therapeutic agents against cancer . -

Molecular Modeling Studies

Molecular modeling studies suggested that the five-membered pyrazole scaffold may hinder the binding affinity for specific receptors compared to other scaffolds. This finding emphasizes the importance of structural modifications in enhancing biological activity .

作用机制

The mechanism of action of 5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

相似化合物的比较

Similar Compounds

5-amino-2-phenyl-4H-pyrazol-3-one: Lacks the bromine substitution, which may affect its reactivity and biological activity.

5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

5-amino-2-(4-methylphenyl)-4H-pyrazol-3-one: Substituted with a methyl group, leading to different steric and electronic effects.

Uniqueness

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This substitution can be leveraged to introduce various functional groups, making it a versatile intermediate in organic synthesis.

生物活性

5-Amino-2-(4-bromophenyl)-4H-pyrazol-3-one is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various therapeutic potentials supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under acidic conditions. Characterization of the compound is performed using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its molecular structure.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. For instance, studies employing DPPH and ABTS assays demonstrated that these pyrazole derivatives possess strong radical scavenging abilities, with IC50 values indicating their potency compared to standard antioxidants .

2. Antidiabetic Activity

The compound has been evaluated for its antidiabetic potential through inhibition assays against α-glucosidase and α-amylase enzymes. In vitro studies reported IC50 values indicating effective inhibition comparable to established antidiabetic drugs like Acarbose. For example, related pyrazole derivatives exhibited IC50 values of 75.62 µM for α-glucosidase inhibition, showcasing their potential as therapeutic agents in managing diabetes .

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro evaluations against various bacterial strains revealed significant inhibitory effects, suggesting its potential application in treating infections caused by resistant bacterial strains .

4. Anti-inflammatory Activity

Preliminary studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The structure-activity relationship (SAR) studies suggest that modifications on the aromatic rings significantly influence the anti-inflammatory potency of these compounds .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as α-glucosidase and COX enzymes contributes to its antidiabetic and anti-inflammatory effects.

- Radical Scavenging : The presence of amino and bromine groups enhances the electron-donating ability of the molecule, facilitating its interaction with reactive oxygen species (ROS) and thereby exerting antioxidant effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with pyrazole derivatives showed a significant reduction in blood glucose levels compared to control groups, supporting their use as antidiabetic agents.

- Antimicrobial Efficacy : Clinical isolates of resistant bacteria were tested against this compound, demonstrating substantial inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

属性

IUPAC Name |

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLWGEVFZLAJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397297 | |

| Record name | STK367651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16883-20-8 | |

| Record name | STK367651 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。